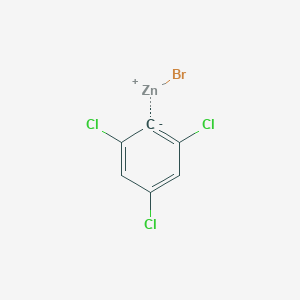
2,4,6-TrichlorophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-TrichlorophenylZinc bromide is an organozinc compound that features a zinc atom bonded to a 2,4,6-trichlorophenyl group and a bromide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TrichlorophenylZinc bromide typically involves the reaction of 2,4,6-trichlorophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
2,4,6-Trichlorophenyl bromide+Zn→2,4,6-TrichlorophenylZinc bromide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-TrichlorophenylZinc bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding zinc oxide derivatives.
Reduction: It can participate in reduction reactions where the zinc center is reduced.
Substitution: The 2,4,6-trichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide derivatives, while substitution reactions can produce a variety of functionalized organic compounds.
Applications De Recherche Scientifique
2,4,6-TrichlorophenylZinc bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4,6-TrichlorophenylZinc bromide involves the transfer of the 2,4,6-trichlorophenyl group to a target molecule. This process typically occurs through a nucleophilic attack on the zinc center, followed by the release of the bromide ion. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-TribromophenylZinc bromide: Similar in structure but with bromine atoms instead of chlorine.
2,4,6-TrifluorophenylZinc bromide: Features fluorine atoms instead of chlorine.
PhenylZinc bromide: Lacks the halogen substituents on the phenyl ring.
Uniqueness
2,4,6-TrichlorophenylZinc bromide is unique due to the presence of three chlorine atoms on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where such properties are desired.
Propriétés
Formule moléculaire |
C6H2BrCl3Zn |
|---|---|
Poids moléculaire |
325.7 g/mol |
Nom IUPAC |
bromozinc(1+);1,3,5-trichlorobenzene-6-ide |
InChI |
InChI=1S/C6H2Cl3.BrH.Zn/c7-4-1-5(8)3-6(9)2-4;;/h1-2H;1H;/q-1;;+2/p-1 |
Clé InChI |
DIICKFLGPXEROQ-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C=C([C-]=C1Cl)Cl)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


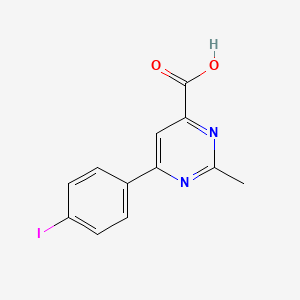
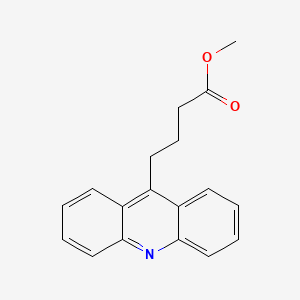
![L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, phenylmethyl ester](/img/structure/B14883605.png)
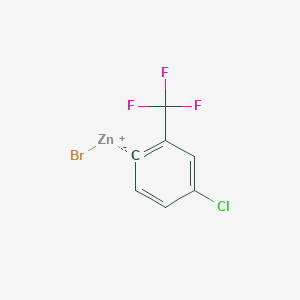

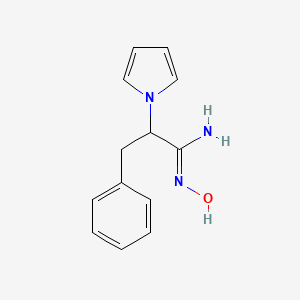
![2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14883640.png)

![7-Phenyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14883646.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14883651.png)
![propan-2-yl (2R)-2-[[[[(2R)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]amino]propanoate](/img/structure/B14883656.png)


![2-(((3AR,4S,6R,6aS)-6-(6-(((1S,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-2-(propylthio)-9H-purin-9-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14883679.png)
